Butyl 2-methoxybenzoate

Description

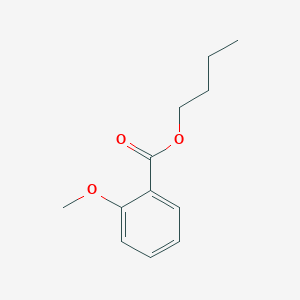

Butyl 2-methoxybenzoate (IUPAC name: this compound) is an aromatic ester derived from 2-methoxybenzoic acid and butanol. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. The compound features a methoxy group (-OCH₃) at the ortho position of the benzoyl moiety and a butyl ester chain. Key physical properties include:

- Boiling point: Estimated >150°C (based on homologous esters like butyl benzoate, 247°C ).

- Density: ~1.05–1.10 g/cm³ (typical for aromatic esters).

- Solubility: Likely low in water but miscible with organic solvents like ethanol or acetone, as seen in ethyl 2-methoxybenzoate .

It is used in fragrances, plasticizers, and as an intermediate in organic synthesis. Analytical characterization employs IR spectroscopy (C=O stretch ~1700 cm⁻¹), NMR (δ 3.8–4.3 ppm for methoxy and ester groups), and mass spectrometry (m/z 208 molecular ion peak) .

Properties

CAS No. |

2364-62-7 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

butyl 2-methoxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-3-4-9-15-12(13)10-7-5-6-8-11(10)14-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

PEPUAWXAGBAMGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of immobilized enzymes as catalysts is also explored to enhance reaction rates and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-methoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-methoxybenzoic acid and butanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

Hydrolysis: 2-methoxybenzoic acid and butanol.

Reduction: 2-methoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Butyl 2-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl 2-methoxybenzoate involves its interaction with various molecular targets. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Alkyl 2-Methoxybenzoate Esters

Comparison of butyl , ethyl , and methyl 2-methoxybenzoates highlights the impact of alkyl chain length on properties:

- Volatility: Methyl 2-methoxybenzoate exhibits significant emission rates in vapor-phase studies, but its association with time-dependent emission is non-linear, unlike most esters . Butyl’s longer chain reduces volatility, making it suitable for sustained-release applications.

- Thermal Stability : Metal complexes (e.g., Mn, Co, Ni) of 2-methoxybenzoate decompose between 110–349°C . Butyl’s bulkier ester may enhance stability compared to methyl/ethyl analogs by steric hindrance.

Substituent Effects on Benzoate Esters

Substituents on the benzoyl ring significantly alter electronic and reactivity profiles:

- Methoxy vs. Chloro/Nitro: The methoxy group’s electron-donating nature increases resonance stabilization, reducing electrophilic substitution reactivity compared to electron-withdrawing groups like -Cl or -NO₂ .

- Applications : Methoxy derivatives are preferred in fragrances and pharmaceuticals due to lower toxicity, while nitro/chloro analogs see use in agrochemicals .

Thermal Behavior in Metal Complexes

This compound’s metal complexes (if synthesized) would likely follow trends observed in 2-methoxybenzoate salts:

| Metal Complex | Decomposition Steps (°C) | Stability Notes |

|---|---|---|

| Mn(2-MeO-Bz)₂ | 150–300 | Stable up to 150°C |

| Cu(2-MeO-Bz)₂·H₂O | 110–349 | Three-step decomposition |

| Zn(2-MeO-Bz)₂ | 200–350 | High crystallinity |

- Butyl Ester Impact : The butyl group’s steric bulk could delay decomposition onset temperatures by 20–30°C compared to methyl analogs, as seen in homologous series .

- IR Spectroscopy : Carboxylate stretching frequencies (anti-symmetric ~1550 cm⁻¹, symmetric ~1400 cm⁻¹) indicate unidentate metal coordination, consistent across alkyl variants .

Key Research Findings

Emission Dynamics: Methyl 2-methoxybenzoate shows non-linear emission rates over time, suggesting sensitivity to environmental factors like humidity . Butyl’s lower volatility may mitigate this.

Synthetic Utility : Methoxybenzoate esters are pivotal in synthesizing thermally stable metal-organic frameworks (MOFs), with alkyl chain length modulating porosity and ligand flexibility .

Industrial Relevance : this compound’s lipophilicity makes it a candidate for slow-release formulations in agrochemicals, contrasting with methyl/ethyl esters used in volatile fragrances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.